Diallylcyanamide

Description

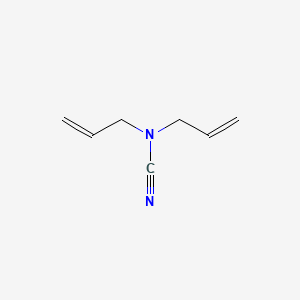

Diallylcyanamide (CAS 538-08-9), with the molecular formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol, is a cyanamide derivative featuring two allyl groups (-CH₂-CH=CH₂) attached to the nitrogen atoms of the cyanamide (-N≡C-N<) moiety . Its structure imparts unique steric and electronic properties, making it a versatile ligand in coordination chemistry. Notably, it has been employed in the synthesis of copper-based complexes such as Cu₄OCl₆(daca)₄, where its role in stabilizing molecular configurations and influencing magnetic properties has been experimentally and theoretically validated .

Propriétés

IUPAC Name |

bis(prop-2-enyl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-3-5-9(7-8)6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSAYFDMPYAZTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060221 | |

| Record name | Diallylcyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless mobile liquid; [HSDB] | |

| Record name | Diallylcyanamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4555 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

140-145 °C @ 90 MM HG | |

| Record name | CYANAMIDE, DIALLYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER, SOL IN USUAL ORGANIC SOLVENTS, SOL IN ALCOHOL, ETHER, ACETONE, BENZENE | |

| Record name | CYANAMIDE, DIALLYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9021 | |

| Record name | CYANAMIDE, DIALLYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.1 (AIR= 1) | |

| Record name | CYANAMIDE, DIALLYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, MOBILE LIQUID WHEN PURE | |

CAS No. |

538-08-9 | |

| Record name | N,N-Di-2-propen-1-ylcyanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanamide, diallyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallylcyanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyanamide, N,N-di-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallylcyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallylcyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLYLCYANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y2M1X8LXA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYANAMIDE, DIALLYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

LESS THAN -70 °C | |

| Record name | CYANAMIDE, DIALLYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Alkylation of Cyanamide with Allyl Halides

The most widely documented route to diallylcyanamide involves the alkylation of cyanamide with allyl halides. This method exploits the nucleophilic character of the cyanamide ion, facilitating substitution reactions with allyl electrophiles.

Traditional Alkylation Using Disodium Cyanamide

The foundational approach involves a two-step process starting with the generation of disodium cyanamide. Calcium cyanamide (CaCN₂) is treated with sodium hydroxide (NaOH) to yield disodium cyanamide (Na₂CN₂), which subsequently reacts with allyl bromide (C₃H₅Br) under controlled conditions. The reaction proceeds as follows:

$$

\text{CaCN}2 + 2\text{NaOH} \rightarrow \text{Na}2\text{CN}2 + \text{Ca(OH)}2

$$

$$

\text{Na}2\text{CN}2 + 2\text{C}3\text{H}5\text{Br} \rightarrow (\text{C}3\text{H}5)_2\text{NCN} + 2\text{NaBr}

$$

Early implementations of this method faced challenges with incomplete substitution and side reactions, such as the hydrolysis of cyanamide to urea. However, optimizing the molar ratio of allyl bromide to disodium cyanamide (2:1) and maintaining anhydrous conditions improved yields to 70–85%.

Phase-Transfer Catalysis

To enhance reaction efficiency, phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) were introduced. These catalysts facilitate the migration of the cyanamide ion into the organic phase, accelerating the alkylation process. A study employing TBAB reported a yield of 92% at 60°C within 4 hours, significantly reducing reaction time compared to traditional methods.

Quaternary Salt-Catalyzed Synthesis

Quaternary ammonium, phosphonium, or arsonium salts have emerged as highly effective catalysts for the direct alkylation of cyanamide. This method eliminates the need for pre-forming disodium cyanamide, streamlining the synthesis.

Mechanism and Optimization

The catalyst, typically a tetraalkylammonium halide (e.g., benzyltriethylammonium chloride), activates the allyl halide by forming a lipophilic ion pair with the cyanamide anion. This interaction enhances nucleophilic attack, enabling single-step alkylation. For instance, using allyl bromide and cyanamide in the presence of 5 mol% benzyltriethylammonium chloride at 50°C produced this compound in 88% yield.

Table 1: Comparative Performance of Quaternary Catalysts

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Benzyltriethylammonium Cl | 50 | 6 | 88 |

| Tetrabutylammonium Br | 60 | 4 | 92 |

| Cetyltrimethylammonium Br | 70 | 3 | 85 |

Alternative Synthesis Routes

Reaction Mechanisms and Kinetic Considerations

The alkylation of cyanamide proceeds via an Sₙ2 mechanism, where the cyanamide anion attacks the allyl halide’s electrophilic carbon. Kinetic studies reveal that the reaction rate is first-order with respect to both cyanamide and allyl halide concentrations. Side reactions, such as the formation of monoallylcyanamide, are mitigated by using excess allyl halide and maintaining basic conditions to deprotonate intermediates.

Applications in Organic Synthesis

This compound’s primary application lies in the synthesis of N,N-diallylamine via acid-catalyzed hydrolysis. Additionally, it serves as a monomer in polymer chemistry, contributing to cross-linked networks in resins and elastomers. Recent advances explore its use in click chemistry and metal-organic frameworks (MOFs), underscoring its versatility.

Analyse Des Réactions Chimiques

Types of Reactions: Diallylcyanamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles and other oxidation products.

Reduction: Reduction reactions can convert this compound into primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the cyanamide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of nitriles and carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted cyanamides and other derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Cycloaddition Reactions

Diallylcyanamide has been extensively studied for its utility in cycloaddition reactions, particularly the nickel-catalyzed [2+2+2] cycloaddition. This reaction involves the coupling of diynes with cyanamides to form bicyclic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

- Nickel-Catalyzed Reactions : Research has demonstrated that this compound can participate in nickel-catalyzed [2+2+2] cycloadditions, yielding high yields of 2-aminopyridines. The reactions proceed under mild conditions and exhibit good regioselectivity, making them suitable for synthesizing diverse functionalized products .

- Substrate Scope : The substrate scope for these reactions is broad, allowing for the incorporation of various functional groups. This compound's reactivity is enhanced when used with terminal diynes, which can lead to the formation of complex structures not easily accessible through conventional methods .

Polymer Chemistry

Radical Polymerization

This compound can undergo radical polymerization to form soluble cyclic polymers. This process has been investigated for its kinetic properties and potential applications in materials science.

- Cyclic Polymer Formation : A study highlighted the successful radical polymerization of this compound, resulting in a cyclic polymer structure. The kinetics of this polymerization were analyzed, providing insights into the reaction mechanisms and potential applications of the resulting materials .

Biologically Active Compounds

Synthesis of Bioactive Molecules

This compound serves as a precursor for synthesizing various biologically active compounds. Its functional groups allow it to be transformed into more complex structures that can exhibit pharmacological activity.

- PDE4 Inhibitors : In one notable application, this compound was utilized in the synthesis of a phosphodiesterase type 4 (PDE4) inhibitor. This highlights its potential role in medicinal chemistry and drug development .

Case Study 1: Nickel-Catalyzed Cycloaddition

A comprehensive study explored the use of this compound in nickel-catalyzed cycloaddition reactions with diynes. The results indicated that varying the ligand used in the catalyst system significantly impacted the yields and regioselectivity of the products. This compound was found to be particularly effective when paired with specific ligands like Xantphos, achieving yields exceeding 80% under optimized conditions .

Case Study 2: Radical Polymerization Kinetics

Another investigation focused on the radical polymerization of this compound to form cyclic polymers. The study provided detailed kinetic analysis, revealing insights into how reaction conditions such as temperature and initiator concentration influenced polymer properties. The resulting polymers exhibited unique solubility characteristics that could be tailored for specific applications in coatings or adhesives .

Mécanisme D'action

The mechanism of action of diallylcyanamide involves its interaction with molecular targets and pathways within cells. The compound’s unique structure allows it to participate in various biochemical reactions, influencing cellular processes such as enzyme activity and gene expression. The exact molecular targets and pathways are still under investigation, but its dual functionality as a nucleophile and electrophile plays a crucial role in its biological activity .

Comparaison Avec Des Composés Similaires

Key Observations :

- Steric Effects : this compound’s bulky allyl groups introduce significant steric hindrance compared to smaller ligands like cyanamide or ethylenediamine. This impacts its coordination geometry and reactivity in metal complexes.

- Electronic Properties : The electron-withdrawing cyanamide group (-N≡C) combined with the electron-rich allyl substituents creates a polarized electronic environment, influencing ligand-metal charge transfer dynamics .

Reactivity and Coordination Chemistry

This compound vs. Cyanamide

While cyanamide (CH₂N₂) primarily acts as a simple ligand or precursor in agrochemicals, this compound’s allyl groups enable it to form stable, multi-dentate complexes.

This compound vs. Ethylenediamine

Ethylenediamine’s flexible -NH₂ groups allow for strong chelation, but its lack of π-electron systems limits its ability to stabilize extended molecular configurations. In contrast, this compound’s conjugated allyl groups contribute to vibrational modes that play a critical role in the spin-vibrational coupling of copper complexes .

Thermal and Magnetic Behavior

Ab initio molecular dynamics studies on Cu₄OCl₆(daca)₄ reveal that this compound’s dynamic molecular configurations at high temperatures lead to emergent magnetic behaviors at low temperatures. This contrasts with simpler ligands like ethylenediamine, where rigid coordination frameworks typically result in predictable, temperature-independent magnetic responses .

Activité Biologique

Diallylcyanamide (DAC), a compound with the chemical formula CHN, is known for its diverse biological activities and potential applications in various fields, including medicinal chemistry and agriculture. This article reviews the biological activity of DAC, focusing on its toxicity, genotoxicity, and potential therapeutic uses based on available research findings.

This compound is classified as a cyanamide derivative. It possesses unique structural characteristics that contribute to its biological activities. The compound's structure can be represented as follows:

- Molecular Formula : CHN

- CAS Number : 538-08-9

Acute Toxicity

DAC exhibits notable acute toxicity, with various studies reporting its lethal dose (LD50) values. The following table summarizes key findings regarding the acute toxicity of DAC:

| Species | LD50 (mg/kg) | Route of Administration | Reference |

|---|---|---|---|

| Rats | 316 | Inhalation | |

| Mice | 187 | Intraperitoneal | |

| Humans | 20 | Inhalation (5 min) |

The compound has been identified as a potent respiratory irritant, with significant effects observed at low concentrations. For instance, exposure to DAC at 4 ppm resulted in a 50% reduction in respiratory frequency in mice (RD50) .

Genotoxicity

Research indicates that DAC does not induce gene mutations in Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, both with and without metabolic activation from rat or hamster liver S9 . This suggests that DAC may not pose a significant genotoxic risk under the tested conditions.

Therapeutic Potential

This compound has been explored for its potential therapeutic applications. Notably, it has been utilized in nickel-catalyzed cycloaddition reactions, demonstrating its utility as a building block for synthesizing biologically relevant compounds such as aminopyridines . These reactions proceed under mild conditions and yield products with good to excellent efficiency.

Agricultural Applications

DAC's biological activity extends to agricultural applications, where it has shown promise as an agrochemical. Its structural similarity to other bioactive compounds allows it to interact with various biological targets in plants and pests.

Case Studies

Several studies have investigated DAC's biological effects:

- Nickel-Catalyzed Reactions : A study highlighted the use of DAC in nickel-catalyzed cycloaddition reactions, leading to the formation of complex nitrogen-containing heterocycles . The regioselectivity of these reactions was governed by the steric factors of the reactants.

- Polymerization Studies : Research on the polymerization of DAC has revealed insights into its behavior under different conditions. Bimolecular termination mechanisms have been explored, indicating potential applications in material science .

Q & A

Q. How can researchers synthesize diallylcyanamide with high purity, and what analytical methods are critical for validating its structural integrity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between allyl halides and cyanamide under controlled pH (8–10) and temperature (40–60°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential. Validate purity using H/C NMR (peak assignments for allyl and cyanamide groups) and HPLC (≥98% purity threshold). Ensure reproducibility by documenting solvent ratios, reaction times, and drying conditions .

Q. What are the best practices for characterizing this compound’s physicochemical properties (e.g., solubility, stability) in preliminary studies?

- Methodological Answer : Use differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for thermal stability. Assess solubility in polar/nonpolar solvents via UV-Vis spectroscopy. Document pH and temperature dependencies, as cyanamide derivatives are prone to hydrolysis. Cross-reference data with computational models (e.g., COSMO-RS) to predict solvent interactions .

Q. How should researchers design initial toxicity assays for this compound in cell cultures?

- Methodological Answer : Employ MTT assays on human fibroblast or HepG2 cell lines, using concentrations ranging from 1 μM to 1 mM. Include negative (DMSO) and positive (staurosporine) controls. Monitor oxidative stress via ROS-sensitive dyes (e.g., DCFH-DA) and validate cytotoxicity thresholds with triplicate experiments. Adhere to ethical guidelines for cell line sourcing and disposal .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reaction mechanisms involving this compound (e.g., competing pathways in polymerization)?

- Methodological Answer : Use isotopic labeling (N-cyanamide) to track reaction intermediates via LC-MS. Pair kinetic studies (UV-Vis monitoring) with DFT calculations to identify activation barriers for competing pathways. Replicate conflicting studies under identical conditions (solvent, catalyst, temperature) to isolate variables. Publish raw datasets and computational inputs to enable peer validation .

Q. How can researchers optimize this compound’s stability in aqueous solutions for biomedical applications?

- Methodological Answer : Test stabilizers (e.g., cyclodextrins, antioxidants) using accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC-UV and identify byproducts with HRMS. Adjust buffer systems (phosphate vs. Tris) to mitigate pH-dependent hydrolysis. Compare activation energy () of degradation pathways using Arrhenius plots .

Q. What advanced techniques are recommended for studying this compound’s bioactivity in complex biological systems (e.g., enzyme inhibition)?

- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics with target enzymes (e.g., cysteine proteases). Validate inhibition via fluorogenic substrates and crystallography (if structures are available). Combine omics approaches (proteomics/metabolomics) to identify off-target effects. Ensure statistical rigor with ANOVA and post-hoc tests for dose-response data .

Q. How should researchers design collaborative studies to investigate this compound’s environmental impact, ensuring methodological consistency across labs?

- Methodological Answer : Develop a standardized protocol for soil/water toxicity testing, including model organisms (Daphnia magna, Arabidopsis thaliana) and endpoints (LC50, biomass reduction). Distribute pre-calibrated reagent kits and reference samples to participating labs. Use interlaboratory statistical tools (e.g., Youden plots) to assess data variability. Publish joint validation studies in open-access repositories .

Methodological Considerations for Data Analysis

- Addressing Data Variability : Cross-validate anomalous results using orthogonal techniques (e.g., NMR vs. X-ray crystallography). Apply Grubbs’ test to identify outliers in triplicate measurements .

- Literature Synthesis : Use tools like SciFinder or Web of Science to map historical trends and gaps. Prioritize peer-reviewed journals with high reproducibility scores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.